Bienvenue dans la boutique en ligne BenchChem!

FMOC-DL-3-thienylalanine

Peptide electronics Self-assembled nanofilaments Conductance

FMOC-DL-3-thienylalanine (CAS 678991-94-1) is a racemic mixture of D- and L-enantiomers of the non-natural amino acid 3-thienylalanine, protected at the Nα-position with the 9-fluorenylmethoxycarbonyl (Fmoc) group. With a molecular formula of C22H19NO4S and a molecular weight of 393.46 g·mol⁻¹, it is supplied as a powder with a typical purity specification of ≥95%.

Molecular Formula C22H19NO4S
Molecular Weight 393.5 g/mol
CAS No. 678991-94-1
Cat. No. B1309312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFMOC-DL-3-thienylalanine
CAS678991-94-1
Molecular FormulaC22H19NO4S
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC=C4)C(=O)O
InChIInChI=1S/C22H19NO4S/c24-21(25)20(11-14-9-10-28-13-14)23-22(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-20H,11-12H2,(H,23,26)(H,24,25)
InChIKeyLSBZJMRHROCYGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FMOC-DL-3-Thienylalanine (CAS 678991-94-1): Rachemic Fmoc-Protected 3-Thienylalanine Building Block for Solid-Phase Peptide Synthesis


FMOC-DL-3-thienylalanine (CAS 678991-94-1) is a racemic mixture of D- and L-enantiomers of the non-natural amino acid 3-thienylalanine, protected at the Nα-position with the 9-fluorenylmethoxycarbonyl (Fmoc) group. With a molecular formula of C22H19NO4S and a molecular weight of 393.46 g·mol⁻¹, it is supplied as a powder with a typical purity specification of ≥95% . The compound belongs to the class of Fmoc-protected heteroaromatic amino acid derivatives used as standard building blocks in Fmoc solid-phase peptide synthesis (SPPS), where the thiophen-3-yl side chain serves as a phenylalanine isostere with distinct electronic and steric properties . Its DL configuration indicates equal proportions of both optical isomers, distinguishing it from the single-enantiomer preparations Fmoc-L-3-thienylalanine (CAS 186320-06-9) and Fmoc-D-3-thienylalanine (CAS 220497-90-5) [1].

Why Generic Substitution Fails for FMOC-DL-3-Thienylalanine: Positional Isomerism and Stereochemical Composition Produce Non-Interchangeable Peptide Residue Properties


Superficially, any Fmoc-thienylalanine isomer might appear interchangeable as a phenylalanine replacement in SPPS. This assumption fails because the position of the sulfur atom in the thiophene ring—2-thienyl versus 3-thienyl—produces divergent electronic and conformational effects on the peptide residue that are directly measurable in functional assays [1]. Furthermore, the racemic DL composition of FMOC-DL-3-thienylalanine is not functionally equivalent to either single enantiomer: the D- and L-forms exhibit different coupling kinetics during chain elongation and yield peptide diastereomers with distinct biological activities, as demonstrated in oxytocin antagonist programs where L-Thi and D-Thi substitutions at the same sequence position produce markedly different receptor selectivity profiles [2]. Finally, the Fmoc protecting group confers orthogonal deprotection compatibility that is lost if a Boc-protected analog (e.g., Boc-DL-3-thienylalanine, CAS 109007-59-2) is substituted into an Fmoc-SPPS workflow [3]. These three axes of differentiation—positional isomerism, stereochemistry, and protecting group—mean that no single-class substitute can replicate the experimental outcomes obtained with FMOC-DL-3-thienylalanine without re-optimization.

Quantitative Evidence Guide for FMOC-DL-3-Thienylalanine: Head-to-Head Comparator Data Across Functional, Pharmacological, and Procurement Dimensions


Positional Isomerism Decides Electronic Conductance in Peptide Nanofilaments: 3-Thienylalanine Does Not Improve Conductance Over Phenylalanine, Unlike 2-Thienylalanine

In a controlled study of amyloid β-based peptide filaments (sequence AAKLVFF), incorporation of 2-thienylalanine (2-Thi) in place of phenylalanine improved the obtained electronic conductance relative to the native Phe-containing sequence. By contrast, incorporation of 3-thienylalanine (3-Thi) did not confer any conductance improvement over the native Phe-based structure [1]. This position-dependent functional divergence means that researchers seeking to introduce electronic functionality must select the correct thienyl isomer; 3-Thi preserves native-like electronic behaviour while 2-Thi enhances it.

Peptide electronics Self-assembled nanofilaments Conductance Amyloid β peptides Bioinspired materials

β-3-Thienylalanine Is Approximately Twice as Potent an Antimetabolite as β-2-Thienylalanine Against Phenylalanine Utilization

A systematic comparison of thiophene bioisosteres of phenylalanine established that β-3-thienylalanine is a more potent antimetabolite than β-2-thienylalanine, exhibiting approximately twice the activity against phenylalanine utilization [1]. This finding is corroborated by earlier in vivo work demonstrating that β-3-thienylalanine is a more potent antagonist of phenylalanine than β-2-thienylalanine in the rat, with growth inhibition reversed by DL-phenylalanine but not by L-tyrosine [2]. Consistent with this rank order, β-3-thienylalanine was the most toxic phenylalanine analog tested against tubercle bacilli (Mycobacterium tuberculosis H37Rv), completely preventing growth at 5 mg% in Proskauer-Beck synthetic medium [3].

Antimetabolite Phenylalanine antagonism Antimicrobial Thiophene bioisosterism Structure-activity relationship

[Thi³]Arginine-Vasopressin Is a More Potent Antidiuretic and Oxytocic Agonist Than Native AVP, with Preserved Vasopressor Activity

In a comprehensive structure-activity study of 23 arginine-vasopressin (AVP) analogs with Phe³ replaced by diverse amino acids, [Thi³]AVP (thienylalanine at position 3) exhibited antidiuretic potency of 379 ± 14 U/mg, vasopressor potency of 360 ± 9 U/mg, and in vitro oxytocic potency of 36.2 ± 1.9 U/mg, compared with native AVP values of 323 ± 16, 369 ± 6, and 13.9 ± 0.5 U/mg respectively [1]. This corresponds to a 1.17-fold increase in antidiuretic activity and a 2.60-fold increase in oxytocic activity, while vasopressor activity remained equipotent with AVP. Notably, none of the 22 other substituents tested (including cyclohexylalanine, norleucine, Leu, Val, homophenylalanine, Tyr, Trp, and 2-naphthylalanine) simultaneously enhanced both antidiuretic and oxytocic potency without sacrificing vasopressor activity [1].

Vasopressin receptor V2 agonist Antidiuretic Oxytocic GPCR pharmacology Peptide hormone analog

Thienylalanine Substitution at Position 2 of Oxytocin Antagonists Produces Marked Selectivity Gains by Reducing Anti-V1a Potency up to 30-Fold Versus Atosiban

Four pairs of L- and D-thienylalanine (Thi/D-Thi) position-2 modified oxytocin antagonists were synthesized and evaluated against the parent peptides and the clinically approved tocolytic atosiban [1]. The Thi-modified peptides (1–8) exhibited anti-V1a pA₂ values of approximately 5–5.80, representing marked reductions in vasopressor receptor antagonism compared with the parent peptides A–D (anti-V1a pA₂ range 6.48–7.10) and atosiban (anti-V1a pA₂ = 6.14). Simultaneously, these peptides retained potent in vitro oxytocin antagonism (anti-OT pA₂ range 7.76–8.05). The net result is a striking gain in in vitro anti-OT/anti-V1a selectivity: the ratio of antagonistic potency at the desired OT receptor versus the off-target V1a receptor is substantially widened. Critically, the L-Thi and D-Thi pairs at the same position produced differential selectivity profiles, confirming that stereochemistry matters for the final pharmacological outcome [1].

Oxytocin antagonist V1a receptor Receptor selectivity Tocolytic Atosiban L- vs D-thienylalanine

DL-Racemate Procurement Enables Cost-Effective Initial Screening and Racemic Peptide Library Construction Versus Single Enantiomers

FMOC-DL-3-thienylalanine (CAS 678991-94-1) is supplied as a racemic mixture at ≥95% purity from multiple vendors . By contrast, the single enantiomers Fmoc-L-3-thienylalanine (CAS 186320-06-9, ≥95% purity) and Fmoc-D-3-thienylalanine (CAS 220497-90-5, ≥95% purity, enantiomeric purity ≥99.0%) are commercially available but typically at higher per-gram cost due to the additional chiral resolution or asymmetric synthesis steps required . The DL form provides both enantiomers simultaneously, enabling: (i) initial activity screening without committing to a single stereoisomer; (ii) racemic peptide library construction for unbiased stereochemical exploration; and (iii) identification of the active enantiomer before scaling up the optically pure form .

Racemic mixture SPPS building block Peptide library Procurement strategy Stereochemical screening

Best Research and Industrial Application Scenarios for FMOC-DL-3-Thienylalanine Based on Quantitative Differentiation Evidence


Peptide-Based Electronic Nanomaterials Requiring Native-Like Conductance Without Electronic Perturbation

For self-assembling peptide nanowires, nanofilaments, or bioelectronic interfaces where the peptide scaffold must retain its intrinsic electronic properties, the 3-thienylalanine residue is the appropriate choice over 2-thienylalanine. As demonstrated in amyloid β peptide filament conductance studies, 3-Thi substitution preserves native Phe-like conductance, whereas 2-Thi introduces conductance enhancement that may be undesirable in contexts where electronic neutrality is required [1]. FMOC-DL-3-thienylalanine provides the protected building block for incorporating 3-Thi into designer peptide sequences via standard Fmoc-SPPS protocols.

Antimicrobial Peptide and Antimetabolite Probe Development Targeting Phenylalanine-Dependent Pathways

When the research objective is to engineer peptides that act as antimetabolites by competing with phenylalanine incorporation, β-3-thienylalanine offers approximately twice the potency of β-2-thienylalanine [2]. This potency advantage translates directly to lower effective concentrations in bacterial growth inhibition assays and stronger phenotypes in proof-of-concept studies. FMOC-DL-3-thienylalanine is the appropriate starting building block for incorporating this residue into candidate antimicrobial peptides, with the DL form enabling an initial assessment of whether stereochemistry influences the antimetabolite effect before committing to a single enantiomer.

Vasopressin V2 Receptor Agonist Design Requiring Enhanced Antidiuretic and Oxytocic Potency Without Vasopressor Trade-Off

For structure-activity relationship campaigns aimed at vasopressin receptor modulation, substituting phenylalanine at position 3 of AVP with 3-thienylalanine yields a rare pharmacological profile: antidiuretic activity enhanced by 17% and oxytocic activity enhanced by 160%, while vasopressor activity remains equipotent with the native hormone [3]. This profile is not achieved by any other single-residue substitution tested among 23 amino acid replacements at this position. FMOC-DL-3-thienylalanine provides the building block for replicating the [Thi³] modification in novel vasopressin analog synthesis.

Selective Oxytocin Receptor Antagonist Optimization with Attenuated V1a Vasopressor Activity

In tocolytic drug discovery programs where the clinical benchmark is atosiban, thienylalanine substitution at position 2 of oxytocin antagonist scaffolds reduces anti-V1a potency by up to 2.1 log units relative to parent compounds while maintaining potent anti-OT activity (pA₂ 7.76–8.05) [4]. This selectivity gain directly addresses the limitation of first-generation OT antagonists that exhibit residual vasopressor effects. FMOC-DL-3-thienylalanine, in both its L- and D- forms (accessed via the DL racemate or separate enantiomer purchases), enables systematic exploration of stereochemical effects on receptor subtype selectivity.

Quote Request

Request a Quote for FMOC-DL-3-thienylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.